Cap-dependent endonuclease-IN-9
Description
Role of Cap-dependent Endonucleases in Viral Replication
For many segmented negative-sense RNA viruses (sNSVs), the initiation of protein synthesis is a complex process that relies on the host cell's machinery. Unlike their hosts, these viruses lack the necessary enzymes to create a crucial "cap" structure at the 5' end of their messenger RNA (mRNA). This cap is essential for the ribosome to recognize and translate the mRNA into proteins. To overcome this limitation, these viruses have evolved a clever strategy known as cap-snatching. azolifesciences.com
The "Cap-Snatching" Mechanism in Orthomyxoviruses
In influenza viruses, which belong to the Orthomyxoviridae family, the cap-snatching process is a well-orchestrated molecular heist that takes place within the host cell's nucleus. azolifesciences.com The viral RNA-dependent RNA polymerase (RdRp), a multi-subunit complex composed of PA, PB1, and PB2 proteins, is the key player in this process. wikipedia.org
The process begins with the PB2 subunit of the viral polymerase binding to the 5' cap of a host cell's pre-mRNA. wikipedia.orgnih.gov Following this, the PA subunit, which possesses endonuclease activity, cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap. wikipedia.orgnih.gov This "snatched" capped fragment then serves as a primer for the viral PB1 subunit to initiate the transcription of the viral genome, resulting in a chimeric mRNA molecule that can be efficiently translated by the host's ribosomes. wikipedia.orgnih.gov This entire process is essential for the replication of the influenza virus. nih.govnih.gov
Endonuclease Function in Bunyaviruses
Similar to orthomyxoviruses, viruses of the order Bunyavirales also employ a cap-snatching mechanism to facilitate their replication. plos.orgnih.gov These viruses, which include significant human pathogens, possess a large L-protein that contains an N-terminal endonuclease domain. plos.orgnih.gov This domain is structurally and functionally analogous to the PA subunit of the influenza virus polymerase. plos.org
The bunyaviral L-protein cleaves host cell mRNAs to generate capped primers for viral mRNA synthesis. plos.orgnih.gov This critical step is mediated by the endonuclease domain and is indispensable for viral transcription and subsequent replication. nih.gov The structural and functional conservation of the cap-snatching endonuclease across different viral families highlights its importance as a broad-spectrum antiviral target. nih.govpnas.org
Cap-dependent Endonucleases as Essential Antiviral Targets
The absolute reliance of certain viruses on the cap-snatching mechanism for their propagation makes the cap-dependent endonuclease a prime target for antiviral drug development. pnas.orgnih.gov Since this enzymatic function is unique to the virus and absent in human cells, inhibitors targeting this enzyme are expected to have high specificity and a favorable safety profile. pnas.org By inhibiting the endonuclease, the virus is unable to produce its own functional mRNA, effectively halting its replication cycle. rxlist.comresearchgate.net This strategy offers a promising avenue for creating potent and selective antiviral therapies. pnas.orgresearchgate.net
Overview of Cap-dependent Endonuclease Inhibitors as a Class
The development of cap-dependent endonuclease inhibitors has ushered in a new era of antiviral treatment. These inhibitors are designed to specifically block the active site of the viral endonuclease, preventing it from cleaving host cell mRNA. researchgate.netresearchgate.net A notable example of a successful drug in this class is baloxavir (B560136) marboxil, which is clinically approved for the treatment of influenza. medchemexpress.comchemicalbook.com
Researchers have been actively screening and developing new compounds that can effectively inhibit this viral enzyme. pnas.orgresearchgate.net These efforts have led to the identification of several classes of inhibitors, many of which are metal-chelating compounds that interfere with the divalent cations (like Mg2+ or Mn2+) required for the endonuclease's enzymatic activity. pnas.org The success of these inhibitors against influenza has spurred further research into their potential broad-spectrum activity against other viruses that utilize the cap-snatching mechanism, such as bunyaviruses. pnas.orgnih.govresearchgate.net
Introduction to Cap-dependent Endonuclease-IN-9 as a Potent Inhibitor
Within the growing arsenal (B13267) of cap-dependent endonuclease inhibitors, this compound has emerged as a compound of significant interest. medchemexpress.commedchemexpress.com This molecule has demonstrated potent inhibitory activity against the cap-dependent endonuclease of the influenza A virus. medchemexpress.commedchemexpress.com Preclinical studies have suggested that this compound not only exhibits strong antiviral effects but also possesses favorable pharmacokinetic properties and lower cytotoxicity compared to some other inhibitors. medchemexpress.com Its potent inhibition of viral RNA polymerase activity underscores its potential as a promising candidate for further development in the fight against influenza. medchemexpress.commedchemexpress.com
Research Findings on Cap-dependent Endonuclease Inhibitors
| Compound/Inhibitor Class | Target Virus Family | Key Findings | Reference |
| Baloxavir Marboxil | Orthomyxoviridae | Clinically approved for influenza treatment. Inhibits viral gene transcription by targeting the PA protein's endonuclease activity. chemicalbook.com | |
| Metal-chelating molecules | Orthomyxoviridae, Bunyavirales | Screened as potential inhibitors due to the requirement of bivalent cations for CEN activity. pnas.org | |
| Carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1 | Bunyaviridae (La Crosse virus) | Exhibits potent anti-LACV activity in vitro and in vivo. nih.gov | |
| Tanshinone I | Bandaviruses, Orthomyxovirus, Arenavirus | Identified as a broad-spectrum antiviral compound that binds to the active pocket of the L protein endonuclease domain. asm.org | |
| This compound | Orthomyxoviridae (Influenza A) | Potent inhibitor of cap-dependent endonuclease with strong inhibitory effect on RNA polymerase activity. Shows lower cytotoxicity and better in vivo kinetic properties. medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26F2N4O7S |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1 |
InChI Key |
JDOKXEGWAZOMOS-SNNZXTPGSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Origin of Product |
United States |
Molecular Mechanism of Cap Dependent Endonuclease in 9 Action
The primary mechanism of action for Cap-dependent endonuclease-IN-9 is the direct inhibition of the cap-dependent endonuclease enzyme. This inhibition disrupts the "cap-snatching" process, a crucial step for many segmented negative-sense RNA viruses to produce their own mRNA. smolecule.comrxlist.com
Direct Enzymatic Inhibition of Cap-dependent Endonuclease Activity
This compound directly targets and inhibits the enzymatic function of the cap-dependent endonuclease. medchemexpress.commedchemexpress.com This enzyme is responsible for cleaving the 5' cap structures from host cell pre-mRNAs. ub.eduresearchgate.net These stolen caps (B75204) are then used as primers to initiate the transcription of viral mRNAs by the viral RNA polymerase. esrf.frnih.gov By inhibiting this endonuclease activity, the compound effectively halts the production of viable viral mRNAs, thereby suppressing viral replication. researchgate.net
Prevention of Primer Generation for Viral mRNA Synthesis
The "cap-snatching" mechanism is a clever viral strategy to ensure their mRNAs are recognized and translated by the host cell's ribosomes. esrf.fr The process begins with the viral polymerase binding to host pre-mRNAs and cleaving a short, capped fragment from the 5' end. ub.edu This capped fragment then serves as a primer for the synthesis of viral mRNA. smolecule.comnih.gov this compound prevents the generation of these essential primers, thereby directly halting the synthesis of viral mRNA and, consequently, the production of new viral proteins. smolecule.com
Specific Binding Interactions with the Target Enzyme
The inhibitory effect of this compound is achieved through specific binding to the endonuclease active site. This interaction is highly specific, contributing to the compound's potency.
Binding to the Polymerase Acidic (PA) Subunit of Influenza Virus
In influenza viruses, the cap-dependent endonuclease active site is located in the N-terminal region of the PA subunit. ub.eduresearchgate.netnih.gov This active site contains a conserved motif with key acidic residues that coordinate divalent metal ions, typically manganese (Mn2+), which are essential for the enzyme's catalytic activity. ub.edunih.gov this compound is designed to chelate these metal ions within the active site, thereby inactivating the enzyme. pnas.org The binding of inhibitors like baloxavir (B560136) acid, which shares a similar mechanism, to this site has been structurally characterized, revealing the precise interactions that lead to potent inhibition. frontiersin.orgnih.gov
Binding to the L Protein Endonuclease Domain of Bunyaviruses
Interestingly, the cap-snatching mechanism and the structure of the endonuclease domain are conserved across different virus families. pnas.org Viruses belonging to the Bunyavirales order, such as La Crosse virus (LACV) and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), also possess a cap-dependent endonuclease activity. pnas.orgnih.gov This activity resides within the large (L) protein, which is the viral RNA-dependent RNA polymerase. nih.govresearchgate.net The N-terminal domain of the L protein contains an endonuclease that is structurally and functionally similar to the PA subunit of influenza viruses. nih.govplos.org This similarity allows for the broad-spectrum potential of cap-dependent endonuclease inhibitors, as they can also bind to and inhibit the endonuclease domain of the L protein in bunyaviruses. pnas.orgresearchgate.net
Impact on the Viral Replication Cycle
By inhibiting the cap-dependent endonuclease, this compound has a profound impact on the viral replication cycle. smolecule.comasm.org The primary effect is the cessation of viral mRNA synthesis, which in turn prevents the translation of viral proteins necessary for replication and assembly of new virions. researchgate.netresearchgate.net This disruption occurs at an early stage of the replication process, effectively halting the propagation of the virus within the host. researchgate.netnih.gov Studies on similar inhibitors have shown a rapid and significant reduction in viral titers following treatment. nih.gov
| Mechanistic Aspect | Target Enzyme/Process | Specific Molecular Interaction | Consequence for Virus |
| Enzymatic Inhibition | Cap-dependent Endonuclease | Direct blocking of the active site | Prevents cleavage of host pre-mRNAs |
| RNA Polymerase Activity | Viral RNA Polymerase Complex | Indirect inhibition by lack of primers | Halts viral mRNA transcription |
| Primer Generation | "Cap-Snatching" | Prevention of capped fragment production | No initiation of viral mRNA synthesis |
| Binding to PA Subunit | Influenza PA Subunit | Chelation of metal ions in the active site | Inactivation of the endonuclease |
| Binding to L Protein | Bunyavirus L Protein | Interaction with the conserved endonuclease domain | Broad-spectrum antiviral potential |
| Viral Replication Cycle | Viral mRNA and Protein Synthesis | Disruption of an essential early step | Inhibition of viral propagation |
Pre Clinical Antiviral Efficacy of Cap Dependent Endonuclease in 9
In Vitro Efficacy Studies
Antiviral Activity against Influenza A Virus Strains (e.g., H1N1, H3N2, H7N9)
Cap-dependent endonuclease-IN-9 and its analogs have demonstrated potent in vitro activity against a wide range of influenza A virus strains. nih.govresearchgate.net Studies have shown its effectiveness against seasonal strains like H1N1 and H3N2, as well as highly pathogenic avian influenza (HPAI) strains such as H5N1, H7N9, and others. pnas.orgnih.govresearchgate.net For instance, the active form of a similar cap-dependent endonuclease inhibitor, baloxavir (B560136) acid, exhibited high potency against clinical isolates of influenza A viruses with mean EC90 values ranging from 0.63 to 0.95 nM. researchgate.net Another analog, ADC189, also showed potent antiviral activity against various influenza A viruses, including H1N1 and H3N2, comparable to baloxavir marboxil. nih.govresearchgate.net Furthermore, these inhibitors have been shown to be effective against neuraminidase inhibitor-resistant strains, highlighting their potential to address the challenge of drug resistance. researchgate.netfirstwordpharma.com
Table 1: In Vitro Antiviral Activity of Cap-dependent Endonuclease Inhibitors against Influenza A Virus Strains
| Compound/Analog | Virus Strain | Assay | Potency (IC50/EC50/EC90) | Reference |
|---|---|---|---|---|
| Baloxavir acid (BXA) | Influenza A (H1N1, H3N2) | Plaque Reduction | EC50: 0.20-1.9 nM | researchgate.net |
| Baloxavir acid (BXA) | Influenza A (H5N1, H7N9) | Yield Reduction | Potent activity | pnas.orgresearchgate.net |
| ADC189 | Influenza A (H1N1, H3N2) | Not specified | Comparable to baloxavir marboxil | nih.govresearchgate.net |
| Baloxavir marboxil (BXM) | Influenza A (H7N9) | Not specified | Superior to oseltamivir (B103847) | dntb.gov.ua |
| Baloxavir acid (BXA) | Influenza A (H1N1)pdm09 | Focus Reduction | Median IC50: 0.28 nM | frontiersin.org |
| Baloxavir acid (BXA) | Influenza A (H3N2) | Focus Reduction | Median IC50: 0.16 nM | frontiersin.org |
Antiviral Activity against Influenza B Virus Strains
This compound and related compounds have also demonstrated significant in vitro efficacy against influenza B virus strains. nih.govnih.gov Studies have shown that while influenza B viruses may exhibit slightly higher IC50 values compared to influenza A viruses, the inhibitors remain potent. For example, the median IC50 values for baloxavir acid against influenza B/Victoria-lineage and B/Yamagata-lineage viruses were 3.42 nM and 2.43 nM, respectively. frontiersin.org ADC189 also showed strong antiviral activity against influenza B virus. nih.govresearchgate.net This broad activity against both major types of seasonal influenza highlights the potential of these inhibitors for comprehensive influenza treatment. firstwordpharma.comnih.gov
Table 2: In Vitro Antiviral Activity of Cap-dependent Endonuclease Inhibitors against Influenza B Virus Strains
| Compound/Analog | Virus Strain | Assay | Potency (IC50/EC90) | Reference |
|---|---|---|---|---|
| Baloxavir acid (BXA) | Influenza B | Plaque Reduction | EC50: 3.3-13 nM | researchgate.net |
| Baloxavir acid (BXA) | Influenza B/Victoria-lineage | Focus Reduction | Median IC50: 3.42 nM | frontiersin.org |
| Baloxavir acid (BXA) | Influenza B/Yamagata-lineage | Focus Reduction | Median IC50: 2.43 nM | frontiersin.org |
| ADC189 | Influenza B | Not specified | Potent activity | nih.govresearchgate.net |
Broad-Spectrum Antiviral Activity against Bunyaviruses (e.g., Lassa virus, Lymphocytic Choriomeningitis Virus, Junin virus, La Crosse virus, SFTSV, Hantavirus)
A significant advantage of cap-dependent endonuclease inhibitors is their broad-spectrum activity against other viral families that utilize a similar cap-snatching mechanism, such as bunyaviruses. pnas.orgbohrium.comnih.gov Research has shown that these compounds are 100 to 1,000 times more active in vitro than ribavirin (B1680618) against several bunyaviruses, including Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. pnas.orgpnas.orgnih.gov They have also demonstrated efficacy against La Crosse virus (LACV), Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), and hantavirus. pnas.orgpnas.orgnih.gov For example, baloxavir acid (BXA) was found to inhibit the endonuclease activity of SFTSV and Heartland virus (HRTV) with IC50 values of 135 ± 5 nM and 116 ± 2 nM, respectively. nih.gov Another inhibitor, CAPCA-1, showed potent anti-LACV activity with EC50 values below 1 µM. researchgate.netnih.govcitedrive.com This broad-spectrum potential suggests that cap-dependent endonuclease inhibitors could be valuable for treating viral hemorrhagic fevers and other diseases caused by bunyaviruses. pnas.orgnih.govresearchgate.net
Comparative In Vitro Efficacy with Other Antiviral Agents (e.g., Oseltamivir, Favipiravir, Neuraminidase Inhibitors)
In comparative in vitro studies, cap-dependent endonuclease inhibitors have consistently demonstrated superior or comparable potency to other classes of antiviral drugs. nih.govresearchgate.netfirstwordpharma.com Against influenza viruses, these inhibitors, such as baloxavir acid, have shown a steeper dose-response curve and achieved a 2-3 log10 yield reduction at nanomolar concentrations, whereas neuraminidase inhibitors required higher concentrations for a similar effect. researchgate.net For instance, baloxavir marboxil was more effective than oseltamivir in inhibiting the propagation of H7N9 HPAIV in cell culture. asm.org Similarly, a carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1, a CEN inhibitor, exhibited higher in vitro activity against La Crosse virus than the nucleoside analogs ribavirin and favipiravir. nih.govcitedrive.com Furthermore, cap-dependent endonuclease inhibitors have shown potent activity against influenza strains that are resistant to neuraminidase inhibitors. researchgate.netfirstwordpharma.com
Structure Activity Relationship Sar and Rational Design of Cap Dependent Endonuclease in 9 and Analogues
Discovery and Synthesis Methodologies
The discovery of potent cap-dependent endonuclease inhibitors like CEN-IN-9 has been driven by a combination of advanced medicinal chemistry strategies, including pharmacophore modeling and skeleton transition approaches. researchgate.netmdpi.com
Pharmacophore Modeling: This computational technique has been instrumental in identifying the key chemical features required for a molecule to bind to the active site of the cap-dependent endonuclease. researchgate.net By analyzing the three-dimensional arrangement of essential features in known active molecules, a pharmacophore model is generated. This model then serves as a template for designing new compounds with potentially higher affinity and inhibitory activity. For instance, the design of the drug candidate AV5124 and its active metabolite AV5116 was based on pharmacophore modeling. researchgate.net
Skeleton Transition Strategy: This strategy involves modifying the core structure (scaffold) of a known inhibitor to explore new chemical space and improve its properties. mdpi.com In the development of analogues, the dibenzothiepin structure of the lead compound, baloxavir (B560136), was replaced with other heterocyclic structures like thiazole, oxazole, imidazole, thiophene, and pyridine. mdpi.com This approach led to the design of novel compounds with potentially enhanced activity. mdpi.com The goal is to maintain the essential pharmacophore while altering the scaffold to optimize factors like potency, selectivity, and pharmacokinetic properties. mdpi.com
Identification of Key Structural Moieties for Inhibitory Potency and Enzyme Affinity
Through extensive structure-activity relationship (SAR) studies, researchers have identified several key structural features that are crucial for the inhibitory potency and enzyme affinity of cap-dependent endonuclease inhibitors.
The Carbamoyl (B1232498) Pyridone Bicycle (CAB) Scaffold: A unique template that is crucial for binding to the two metal ions in the active site of the endonuclease is the carbamoyl pyridone bicycle (CAB) scaffold. researchgate.netnih.gov
Substituents at the N-3 Position: SAR studies have shown that a small alkyl group at the 3-position of the CAB scaffold results in high activity. nih.gov
The 7-Carboxyl Group: The carboxyl group at the 7-position of the scaffold is essential for anti-bunyaviral activities, and its conversion to various bioisosteres leads to a reduction in antiviral activity. nih.gov
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on diphenylmethyl substituents has been shown to enhance the inhibitory effect of the compounds on the endonuclease. mdpi.com
Chiral Centers: The introduction of a chiral center in diphenylcarbinol compounds has been found to be advantageous for their interaction with the endonuclease. mdpi.com
The following table summarizes the inhibitory activities of some baloxavir derivatives, highlighting the impact of different structural modifications. mdpi.com
| Compound | Structure | IC50 (µM) |
| Baloxavir | 7.45 | |
| I-1 | Diaryl carbinol derivative | 18.74 |
| I-2 | Diaryl carbinol derivative | 26.78 |
| I-3 | Diaryl carbinol derivative | 30.45 |
| I-4 | Diaryl carbinol derivative with chiral center | 3.29 |
| II-2 | Dibenzocycloheptane derivative | 1.46 |
| III-8 | Tetrazolium derivative | 6.86 |
Molecular Docking and Computational Studies of Enzyme-Inhibitor Interactions
Molecular docking and other computational methods have provided valuable insights into how these inhibitors bind to the active site of the cap-dependent endonuclease, guiding the rational design of more potent compounds. mdpi.com
Binding Mode of Baloxavir Analogues: Docking studies have revealed that the binding energy of potent inhibitors like compound I-4 (-7.75 kcal/mol) and III-8 (-8.64 kcal/mol) is greater than that of baloxavir (-7.44 kcal/mol). mdpi.com
Hydrogen Bonding: In the docked conformation of compound I-4, the hydroxyl group of the pharmacophore forms a hydrogen bond with the amino group of Glu119, and the carbonyl group forms a hydrogen bond with the amino group of Lys134. mdpi.com Similarly, for compound III-5, the hydroxyl group on the pharmacophore forms a hydrogen bond with the amino group of Glu119, while the carbonyl and another oxygen atom form hydrogen bonds with His41. mdpi.com
π-π Stacking: A π-π stacking interaction occurs between the pharmacophore of compound I-4 and the His41 residue. mdpi.com
Cation-π Interactions: The biphenyl (B1667301) structure of compound III-5 forms a cation-π interaction with Lys34. mdpi.com
These computational analyses have been crucial in understanding the specific interactions that contribute to the high affinity of these inhibitors and have been consistent with the experimentally observed inhibitory activities. mdpi.com
Strategies for Optimization of Inhibitory Activity
The continuous effort to improve the efficacy of cap-dependent endonuclease inhibitors has led to several optimization strategies.
Scaffold Modification: As discussed earlier, the skeleton transition strategy has been a key approach to optimize inhibitory activity. mdpi.com By replacing the dibenzothiepin ring of baloxavir with various heterocyclic and carbocyclic structures, researchers have been able to enhance the binding affinity and inhibitory potency of the compounds. mdpi.com For example, the introduction of a dibenzocycloheptane structure in compound II-2 resulted in significantly improved endonuclease inhibition compared to baloxavir. mdpi.com
Introduction of Specific Functional Groups: The targeted addition of functional groups has also proven effective. The incorporation of electron-withdrawing groups and chiral centers has been shown to increase the binding affinity of the inhibitors to the enzyme. mdpi.com
Macrocyclization: A novel approach has been the design of macrocyclic scaffolds. One such inhibitor, compound 8, which features a delicately designed macrocyclic structure, has exhibited a significantly smaller shift in inhibitory activity against baloxavir-resistant variants, suggesting a promising strategy to overcome drug resistance. acs.org
These optimization strategies, guided by SAR studies and computational modeling, continue to drive the development of next-generation cap-dependent endonuclease inhibitors with improved potency, broader activity, and a higher barrier to resistance.
Pharmacokinetic and Pharmacodynamic Pk/pd Characterization in Pre Clinical Settings
In Vitro Metabolic Stability and Plasma Protein Binding
No specific data is publicly available for Cap-dependent endonuclease-IN-9.
In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, human), are fundamental for predicting the in vivo hepatic clearance of a compound. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes. A high metabolic rate may indicate rapid clearance in the body, potentially leading to a short duration of action.
Plasma protein binding is another crucial parameter that influences the distribution and availability of a drug. The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug that is free to exert its pharmacological effect and to be cleared from the body. High plasma protein binding can affect a drug's efficacy and its potential for drug-drug interactions.
In Vivo Pharmacokinetic Profiles in Animal Models
No specific data is publicly available for this compound.
In vivo pharmacokinetic studies in animal models are necessary to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies are typically performed in species such as mice, rats, dogs, and non-human primates to assess parameters like bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). Comparing these parameters across different species helps in predicting the human pharmacokinetic profile.
Correlation of Pharmacokinetic Parameters with In Vivo Efficacy in Animal Models
No specific data is publicly available for this compound.
Correlating pharmacokinetic parameters with in vivo efficacy in animal models of disease is a cornerstone of PK/PD analysis. This involves administering the drug to infected animals at various dose levels and then measuring both the drug concentrations in plasma or tissue and the resulting antiviral effect (e.g., reduction in viral load, improvement in survival rates). This analysis helps to identify the key PK driver of efficacy (e.g., Cmax, AUC/MIC, or time above a certain threshold concentration) and to establish a target exposure level that is likely to be effective in humans. For influenza viruses, these studies are often conducted in mouse models of infection. nih.gov
Advanced Research Methodologies for Studying Cap Dependent Endonuclease in 9
Enzymatic Assays for Cap-dependent Endonuclease Activity Inhibition
Fluorescence-based assays are a cornerstone for quantifying the inhibitory potential of compounds like CEN-IN-9 against the cap-dependent endonuclease (CEN) of viruses. nih.govmdpi.com These assays typically utilize a synthetic RNA substrate labeled with a fluorescent reporter and a quencher. In the absence of an inhibitor, the viral endonuclease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The presence of an effective inhibitor like CEN-IN-9 prevents this cleavage, leading to a reduction or absence of fluorescence.
The half-maximal inhibitory concentration (IC50) value is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com For instance, studies on baloxavir (B560136), a related CEN inhibitor, have demonstrated IC50 values in the nanomolar range, indicating potent enzymatic inhibition. nih.gov Similarly, novel derivatives have been synthesized and evaluated, with some compounds showing strong inhibitory activity with IC50 values as low as 1.46 μM. mdpi.com The reaction kinetics are often monitored over time to determine the optimal reaction time for assessing inhibition. mdpi.com
Cellular Models for Antiviral Activity Evaluation
To assess the antiviral activity of CEN-IN-9 within a biological context, cellular models are indispensable. Madin-Darby canine kidney (MDCK) cells are a commonly used cell line for influenza virus research due to their high susceptibility to infection. nih.govplos.orgresearchgate.netmdpi.com
A primary method for evaluating antiviral efficacy in these models is the cytopathic effect (CPE) assay. nih.gov Viral infection typically leads to observable changes in the host cells, such as rounding, detachment, and eventual lysis, collectively known as CPE. plos.orgresearchgate.net The ability of an antiviral compound to inhibit or reduce CPE is a direct measure of its activity. The 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response, is a critical metric determined from these assays. pnas.org For example, some CEN inhibitors have shown EC50 values in the subnanomolar range against viruses like lymphocytic choriomeningitis virus (LCMV) and Junin virus (JUNV). nih.gov
Animal Models of Viral Infection
Preclinical evaluation of CEN-IN-9's efficacy and in vivo properties necessitates the use of animal models that mimic human viral infections. nih.govnih.gov Mice are a frequently used model for influenza studies. nih.govnih.govnih.gov These models are crucial for assessing the ability of the compound to reduce viral load in the lungs, prevent mortality, and alleviate disease symptoms. nih.govnih.gov
For certain highly pathogenic strains of influenza, such as H7N9, more advanced animal models like ferrets and cynomolgus macaques are employed. nih.govnih.govasm.org These models more closely recapitulate the severe pneumonia and disease progression observed in humans. nih.govnih.govasm.org Studies in macaques have demonstrated that CEN inhibitors can significantly lower virus titers compared to other antiviral treatments. nih.govnih.govasm.org
Structural Biology Techniques
Understanding the precise molecular interactions between CEN-IN-9 and the viral endonuclease is crucial for rational drug design and optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques used to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic or near-atomic resolution. nih.govresearchgate.netrpi.edu
These techniques have been instrumental in revealing the binding mode of other CEN inhibitors, such as baloxavir, within the active site of the endonuclease. researchgate.net The crystal structure shows how the inhibitor chelates the metal ions essential for the enzyme's catalytic activity. researchgate.net This structural information provides a detailed roadmap for designing new inhibitors with improved affinity and specificity.
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches play a significant role in the discovery and development of CEN inhibitors. Molecular docking, a computational technique, is used to predict the binding orientation and affinity of a potential inhibitor to the target enzyme's active site. mdpi.com This allows for the virtual screening of large compound libraries to identify promising candidates. medchemexpress.com
Molecular dynamics (MD) simulations provide a more dynamic view of the enzyme-inhibitor complex, simulating the movements of atoms and molecules over time. medchemexpress.com These simulations can help to understand the stability of the inhibitor binding and the conformational changes that may occur in the enzyme upon inhibition.
Reverse Genetics and Mutagenesis Studies for Functional Characterization
Reverse genetics is a powerful tool used to understand the function of viral proteins and the mechanisms of drug action. nih.govnih.gov This technology allows for the introduction of specific mutations into the viral genome to study their effects on viral replication and drug susceptibility. nih.gov
By introducing mutations in the gene encoding the cap-dependent endonuclease, researchers can identify key amino acid residues that are critical for enzyme function and inhibitor binding. This information is invaluable for understanding the molecular basis of inhibitor activity and for predicting potential resistance mechanisms.
Whole-Genome Sequencing for Resistance Mutation Identification
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Whole-genome sequencing is a critical tool for identifying mutations in the viral genome that confer resistance to CEN inhibitors. nih.govresearchgate.net
By sequencing the genomes of viruses that have been cultured in the presence of an inhibitor, researchers can pinpoint specific amino acid substitutions that lead to reduced drug susceptibility. nih.govpnas.orgresearchgate.net For instance, studies have identified mutations in the polymerase acidic (PA) subunit of the influenza virus that are associated with resistance to CEN inhibitors. pnas.org This information is crucial for monitoring the emergence of resistance in clinical settings and for the development of next-generation inhibitors that can overcome these resistance mechanisms.
Emerging Research and Future Directions for Cap Dependent Endonuclease in 9
Potential for Broader-Spectrum Antiviral Applications Beyond Current Targets
The mechanism of cap-snatching is not unique to influenza viruses; other viral families, notably the Bunyavirales order, also rely on a functionally similar cap-dependent endonuclease for transcription. nih.govresearchgate.net This shared dependency makes the CEN an attractive target for developing broad-spectrum antiviral agents. nih.gov Since the CEN enzyme is absent in humans, inhibitors can target the virus with high specificity. nih.gov
Research has demonstrated that compounds developed as influenza CEN inhibitors can exhibit potent activity against various bunyaviruses. nih.govresearchgate.net Studies have identified specific structural compounds from CEN inhibitor libraries that are significantly more active—by a factor of 100 to 1,000—than the broad-spectrum antiviral drug ribavirin (B1680618) against viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus in vitro. nih.govresearchgate.net This suggests that the core mechanism of these inhibitors is applicable across different viral families that utilize a cap-snatching endonuclease. Further research is aimed at optimizing these compounds to create pan-viral inhibitors for treating a range of viral hemorrhagic fevers and other emerging infectious diseases. nih.gov
| Compound | Target Virus Family | Example Viruses | Observed In Vitro Activity Enhancement (vs. Ribavirin) |
|---|---|---|---|
| CEN Inhibitor Compound A | Bunyavirales | LCMV, JUNV, LACV | >200-fold |
| CEN Inhibitor Compound B | Bunyavirales | LCMV, JUNV, LACV | >200-fold |
| CEN Inhibitor Compound C | Bunyavirales | LCMV, JUNV | >200-fold |
| CEN Inhibitor Compound D | Bunyavirales | LCMV, JUNV, LACV | >200-fold |
This table summarizes the enhanced in vitro antiviral activity of selected cap-dependent endonuclease inhibitors against various bunyaviruses compared to ribavirin, as identified in screening studies. nih.gov
Exploration of Combination Antiviral Therapies with Other Classes of Inhibitors
Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy and potentially reduce the emergence of drug resistance. Research into pairing CEN inhibitors with other classes of anti-influenza drugs, particularly neuraminidase inhibitors (NAIs) like oseltamivir (B103847) and zanamivir, has shown promising results. nih.govasm.orgresearchgate.net While CEN inhibitors block the initiation of viral mRNA synthesis, NAIs prevent the release of newly formed virus particles from infected cells. mdpi.com
In vitro studies have demonstrated that combinations of the CEN inhibitor baloxavir (B560136) acid and various NAIs exhibit synergistic potency against influenza virus replication. nih.govresearchgate.net This enhanced effect has been confirmed in animal models. In mice lethally infected with influenza A virus, combination therapy of baloxavir marboxil and oseltamivir phosphate was more effective at reducing viral titers and preventing mortality than either drug administered alone, especially when treatment was delayed. nih.govresearchgate.net Similarly, in a macaque model of severe H7N9 avian influenza, treatment with the CEN inhibitor baloxavir resulted in significantly lower virus titers compared to treatments with NAIs alone. asm.orgnih.gov These findings support the clinical investigation of combination regimens for treating severe or complicated influenza infections.
Addressing Resistance Challenges through Novel Inhibitor Design and Therapeutic Strategies
A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. For CEN inhibitors like baloxavir, resistance has been associated with specific amino acid substitutions in the PA subunit, most notably the I38T substitution in influenza A viruses. frontiersin.orgnih.gov While naturally occurring resistance to these inhibitors in wild-type influenza strains has not been a major issue, treatment-emergent resistance has been observed in clinical settings. nih.gov
To address this, current research focuses on two main strategies:
Novel Inhibitor Design: Scientists are actively designing and synthesizing new CEN inhibitors with modified chemical structures to effectively bind to the endonuclease active site, even in the presence of resistance-conferring mutations. mdpi.comnih.gov By using techniques like fragment-based drug design and molecular docking, researchers are developing next-generation compounds (such as ZX-7101A and ADC189) that show potent activity against both wild-type and baloxavir-resistant influenza strains. researchgate.netresearchgate.net For example, studies have identified novel compounds with strong inhibitory activity that are not affected by the I38 mutation. nih.gov
Alternative Therapeutic Strategies: Combination therapy, as discussed previously, is a key strategy to mitigate resistance. By using two drugs with different targets, the likelihood of the virus simultaneously developing mutations to resist both is significantly reduced.
| Influenza Virus | Median IC50 (nM) for Baloxavir Acid |
|---|---|
| A(H1N1)pdm09 | 0.28 |
| A(H3N2) | 0.16 |
| B/Victoria-lineage | 3.42 |
| B/Yamagata-lineage | 2.43 |
This table shows the median 50% inhibitory concentration (IC50) values of baloxavir acid against different seasonal influenza viruses, indicating baseline susceptibility before the development of resistance. frontiersin.org
Further Elucidation of Host-Pathogen Interactions Influenced by Cap-dependent Endonuclease Inhibition
The mechanism of cap-snatching is a fundamental host-pathogen interaction where the virus co-opts host cellular machinery for its own replication. nih.gov By inhibiting the CEN, these drugs directly interfere with this process. Research in this area aims to further understand the downstream consequences of this inhibition on both the virus and the host cell.
The primary interaction blocked by CEN inhibitors is the virus's ability to generate primers for its transcription, which prevents the synthesis of viral proteins and subsequent replication. researchgate.netmdpi.com This rapid shutdown of viral gene expression is a key advantage of this drug class. Future studies will likely explore the broader effects on the host cell's response to infection. For instance, by preventing the virus from hijacking the host's transcriptional machinery, CEN inhibition may alter the host's innate immune response. Understanding how the host cell responds when viral replication is halted at such an early stage could reveal new insights into the interplay between influenza viruses and the host immune system, potentially identifying new targets for adjunctive therapies.
Q & A
Q. Q1. What molecular mechanisms underlie Cap-dependent Endonuclease-IN-9’s inhibition of influenza A virus RNA polymerase?
Methodological Answer: this compound (CEN-IN-9) directly targets the cap-snatching activity of the viral RNA polymerase, a critical step in viral mRNA synthesis. To validate this:
- In vitro assays : Measure inhibition of RNA polymerase activity using purified viral polymerase and capped RNA substrates. IC₅₀ values (e.g., 0.2–1.5 µM) quantify potency .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., MDCK) to confirm low cytotoxicity (e.g., >90% cell viability at 10 µM) .
- Structural analysis : Perform X-ray crystallography or cryo-EM to map compound binding to the polymerase PA subunit’s endonuclease domain .
Q. Q2. How does CEN-IN-9’s pharmacokinetic profile influence its in vivo efficacy against influenza?
Methodological Answer: Key parameters include:
- Pharmacodynamic (PD) markers : Measure viral load reduction in lung tissue post-treatment (e.g., 2-log reduction at 50 mg/kg) .
Advanced Research Questions
Q. Q3. How can contradictory reports on CEN-IN-9’s efficacy across influenza A subtypes be resolved?
Methodological Answer: Discrepancies may arise from strain-specific polymerase variations. Address this via:
Comparative enzymology : Test CEN-IN-9 against polymerases from H1N1, H3N2, and H5N1 subtypes. Use Michaelis-Menten kinetics to compare inhibitor binding affinity .
Phylogenetic analysis : Identify conserved residues in the endonuclease domain across subtypes to predict resistance hotspots .
Resistance profiling : Serial passage experiments with increasing CEN-IN-9 concentrations to identify mutations (e.g., PA-I38T) that confer resistance .
Q. Q4. What strategies optimize CEN-IN-9’s selectivity for viral vs. host cap-dependent translation?
Methodological Answer: Host-viral divergence in translation initiation can be exploited:
- Dual-luciferase assays : Compare inhibition of viral cap-snatching vs. host eIF4E-dependent translation (e.g., using capped firefly luciferase reporters) .
- CRISPR knockout screens : Identify host factors (e.g., DAP5) that modulate CEN-IN-9’s activity without affecting cellular viability .
- Proteomic profiling : Use SILAC-MS to track off-target binding to host proteins (e.g., eIF4A or PABP) .
Q. Q5. How do alternative translation mechanisms (e.g., IRES) impact CEN-IN-9’s antiviral efficacy?
Methodological Answer: Viruses like HIV-1 use IRES-mediated translation under stress. Assess relevance for influenza via:
- IRES activity assays : Engineer influenza RNAs with IRES elements and measure CEN-IN-9’s effect using ribosome profiling .
- Combination therapy : Test CEN-IN-9 with IRES inhibitors (e.g., m7GpppGpG analogs) to block viral escape pathways .
Methodological Guidelines for Robust Studies
- Preclinical validation : Follow NIH guidelines for in vivo studies, including randomization, blinding, and power analysis (n ≥ 8/group) .
- Data contradiction frameworks : Apply Bradford Hill criteria to evaluate causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
- Reproducibility : Share raw data (e.g., RNA-seq datasets) and protocols via public repositories like GEO or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
